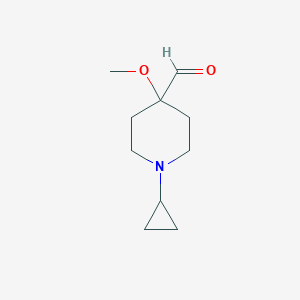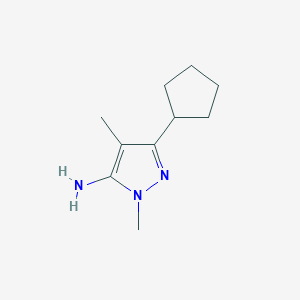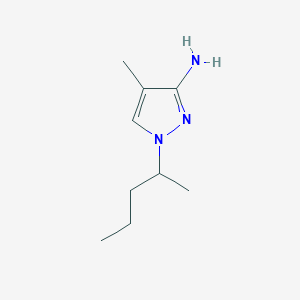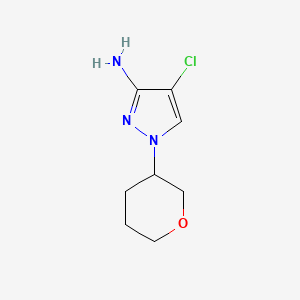![molecular formula C10H4N2OS B13059401 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13059401.png)
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation reaction between a thiophene derivative and malononitrile. The reaction is often catalyzed by a base such as potassium tert-butoxide and may be conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malononitrile moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
4H-Cyclopenta[b]thiophen-6(5H)-one: This compound shares a similar core structure but lacks the malononitrile moiety.
Thiophene derivatives: Various thiophene-based compounds exhibit similar electronic properties and are used in similar applications.
Uniqueness
2-(4-Oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile is unique due to the presence of both the thiophene ring and the malononitrile group, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and bioactive molecules .
Properties
Molecular Formula |
C10H4N2OS |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-(4-oxocyclopenta[b]thiophen-6-ylidene)propanedinitrile |
InChI |
InChI=1S/C10H4N2OS/c11-4-6(5-12)8-3-9(13)7-1-2-14-10(7)8/h1-2H,3H2 |
InChI Key |
RTSODHUUSNHRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=C(C1=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)



![3-[(1-methoxycyclobutyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13059356.png)

![N'-(benzyloxy)-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13059371.png)

![2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)



